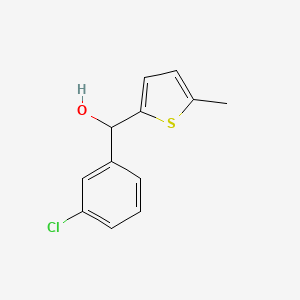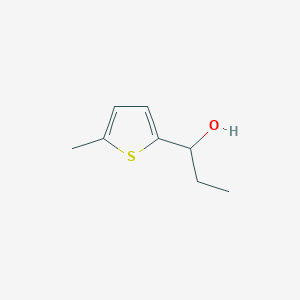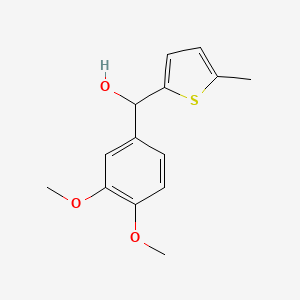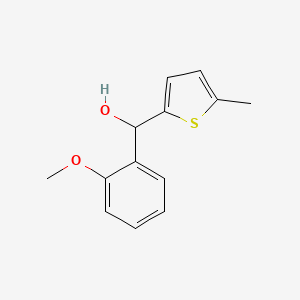
(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol is an organic compound that features a methanol group attached to a 2-methoxyphenyl and a 5-methylthiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2-methoxyphenyl and 5-methylthiophen-2-yl precursors under specific conditions. One common method involves the use of a Grignard reagent, where 2-methoxyphenylmagnesium bromide reacts with 5-methylthiophen-2-ylmethanol . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: The major products include 2-methoxybenzaldehyde and 5-methylthiophene-2-carboxylic acid.
Reduction: The major products include 2-methoxyphenylmethanol and 5-methylthiophene.
Substitution: Products include brominated or nitrated derivatives of the original compound.
科学研究应用
(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The methanol group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- (2-Methoxyphenyl)methanol
- (5-Methylthiophen-2-yl)methanol
- (2-Methoxyphenyl)(5-methylthiophen-2-yl)ketone
Uniqueness
(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol is unique due to the presence of both a methoxyphenyl and a methylthiophenyl group, which confer distinct chemical and physical properties.
属性
IUPAC Name |
(2-methoxyphenyl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTDSZXTRGOBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7869760.png)
![[3-(5-Fluoro-2-methylphenyl)phenyl]methanamine](/img/structure/B7869764.png)
![(6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7869768.png)
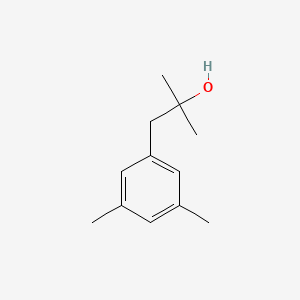
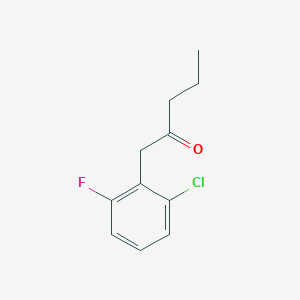
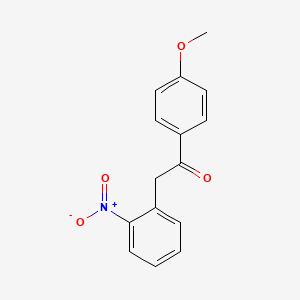
![3-Methyl-1-[3-(methyloxy)phenyl]-2-butanone](/img/structure/B7869810.png)
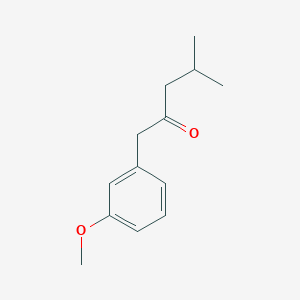
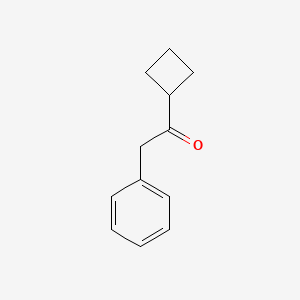
![N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine](/img/structure/B7869821.png)
![(Cyclopropylmethyl)[(4-methanesulfonylphenyl)methyl]amine](/img/structure/B7869823.png)
